molecular formula C8H17NO2 B13560505 Ethyl 4-amino-4-methylpentanoate

Ethyl 4-amino-4-methylpentanoate

Cat. No.: B13560505
M. Wt: 159.23 g/mol
InChI Key: VWZZLZDDXFFJEC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4-methylpentanoate is an organic compound with a branched pentanoate backbone featuring both an amino (-NH₂) and a methyl (-CH₃) group at the 4-position, esterified with an ethyl group. This structure confers unique reactivity, making it valuable in pharmaceutical synthesis and chemical research.

  • Molecular Formula: C₈H₁₇NO₂ (base compound; hydrochloride form: C₈H₁₇NO₂·HCl) .
  • CAS Number: Not explicitly listed in the evidence, but related hydrochloride salts include EN300-744386 (cyclohexyl ester) and EN300-744383 .
  • Key Functional Groups: Ester (-COO-), primary amino (-NH₂), and branched alkyl chain.
  • Applications: Used as a building block in drug discovery, particularly for modifying steric and electronic properties of target molecules .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 4-amino-4-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-11-7(10)5-6-8(2,3)9/h4-6,9H2,1-3H3

InChI Key

VWZZLZDDXFFJEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 4-amino-4-methylpentanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-amino-4-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-methylpentanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl 4-Methylpentanoate (Non-Amino Analog)
  • Molecular Formula : C₈H₁₆O₂ .
  • Key Differences: Lacks the amino group, resulting in reduced polarity and basicity.
  • Properties :
    • Lower boiling point due to absence of hydrogen-bonding capability.
    • Classified as flammable (H226) with safety precautions for handling volatile esters .
  • Applications: Primarily used as a flavoring agent or solvent, contrasting with the amino derivative’s role in synthesis .
2.2. tert-Butyl 4-Amino-4-Methylpentanoate
  • Molecular Formula: C₁₀H₂₁NO₂ .
  • Structural Variation : tert-Butyl ester group instead of ethyl, increasing steric bulk.
  • Key Data :
    • Predicted collision cross-section (CCS) in mass spectrometry: 145.6 Ų for [M+H]+ adduct .
    • Higher molecular weight (187.16 g/mol) compared to the ethyl analog .
  • Implications : Enhanced stability in acidic conditions due to the tert-butyl group, but reduced solubility in polar solvents .
2.3. Butan-2-yl 4-Amino-4-Methylpentanoate
  • Molecular Formula: C₁₀H₂₁NO₂ (base compound; hydrochloride form: C₁₀H₂₁NO₂·HCl) .
  • Safety Profile : Requires stringent precautions (e.g., explosion-proof equipment, controlled storage) due to flammability and toxicity .
  • Applications : Similar to the ethyl analog but with altered pharmacokinetics due to the branched ester .
2.4. Cyclohexyl 4-Amino-4-Methylpentanoate Hydrochloride
  • Molecular Formula: C₁₂H₂₃NO₂·HCl .
  • Properties :
    • Increased hydrophobicity due to the cyclohexyl group.
    • Discontinued commercial availability, limiting industrial use .

Comparative Analysis of Key Properties

Compound Molecular Formula Functional Groups Key Properties/Applications Safety Considerations
Ethyl 4-amino-4-methylpentanoate C₈H₁₇NO₂ Ester, amino, methyl Drug synthesis, polar intermediate Hygroscopic; handle in dry conditions
Ethyl 4-methylpentanoate C₈H₁₆O₂ Ester, methyl Solvent, flavoring agent Flammable (H226)
tert-Butyl 4-amino-4-methylpentanoate C₁₀H₂₁NO₂ Ester, amino, methyl, tert-butyl Stable in acidic conditions Limited data
Butan-2-yl 4-amino-4-methylpentanoate C₁₀H₂₁NO₂ Ester, amino, methyl, branched ester Pharmacokinetic studies High toxicity; explosion risk

Research Findings and Industrial Relevance

  • Amino vs. Non-Amino Esters: The amino group in this compound enhances its utility in forming amide bonds or coordinating metal catalysts, unlike non-amino analogs .
  • Steric Effects : Bulkier esters (e.g., tert-butyl, cyclohexyl) improve stability but reduce reaction rates in nucleophilic substitutions .
  • Safety and Handling: Hydrochloride salts of amino esters are less volatile but require precautions against moisture and decomposition .

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